Higher Lipophilicity vs. 2‑Fluoro‑5‑methyl‑N‑(pentan‑2‑yl)aniline Predicts Enhanced Membrane Permeability
The target compound displays an experimentally derived logP of 3.84 [REFS‑1] and a computed XLogP3‑AA of 4.1 [REFS‑2], compared to a reported logP of 3.73 for 2‑fluoro‑5‑methyl‑N‑(pentan‑2‑yl)aniline [REFS‑3]. The +0.11 to +0.37 log unit increase corresponds to an approximately 1.3‑ to 2.3‑fold higher octanol‑water partition coefficient, which can translate to improved passive membrane diffusion and altered tissue distribution.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | LogP 3.84 (experimental) / XLogP3‑AA 4.1 (computed) |
| Comparator Or Baseline | 2‑Fluoro‑5‑methyl‑N‑(pentan‑2‑yl)aniline: logP 3.73 |
| Quantified Difference | +0.11 log units (experimental) to +0.37 log units (computed) |
| Conditions | Experimental logP (vendor datasheet); computed XLogP3‑AA (PubChem method) |
Why This Matters
In lead optimisation programs where lipophilicity governs off‑target binding, metabolic clearance, and cellular uptake, this difference can steer the choice of regioisomer for structure‑activity relationship (SAR) studies.
- [1] PubChem. Compound Summary for CID 43195614, 3‑fluoro‑4‑methyl‑N‑(pentan‑2‑yl)aniline. XLogP3‑AA 4.1. View Source
